![molecular formula C13H18O B14281784 {[(Hex-3-en-1-yl)oxy]methyl}benzene CAS No. 121441-39-2](/img/structure/B14281784.png)
{[(Hex-3-en-1-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Hex-3-en-1-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with a hex-3-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hex-3-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with hex-3-en-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of hex-3-en-1-ol attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(Hex-3-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Hex-3-en-1-ylbenzene
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
{[(Hex-3-en-1-yl)oxy]methyl}benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine
Industry
Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {[(Hex-3-en-1-yl)oxy]methyl}benzene involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the alkene moiety can react with oxidizing agents to form epoxides, which can further react to form diols. In substitution reactions, the benzene ring can undergo electrophilic attack, leading to the formation of substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-3-en-1-ylbenzene: Lacks the oxygen atom in the side chain.
Benzyl hex-3-en-1-yl ether: Similar structure but different connectivity.
Uniqueness
{[(Hex-3-en-1-yl)oxy]methyl}benzene is unique due to the presence of both an alkene and an ether linkage in its structure, providing a combination of reactivity and stability that is not commonly found in similar compounds.
Eigenschaften
CAS-Nummer |
121441-39-2 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
hex-3-enoxymethylbenzene |
InChI |
InChI=1S/C13H18O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 |
InChI-Schlüssel |
PCHRJGRKKJOULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
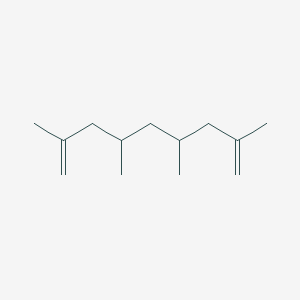
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
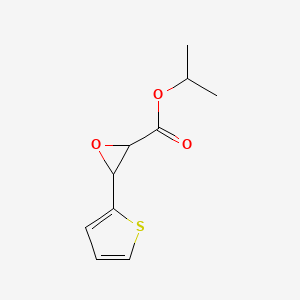
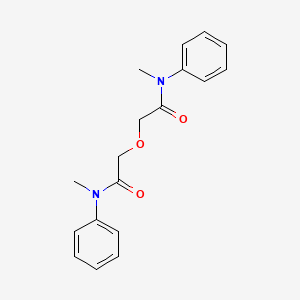
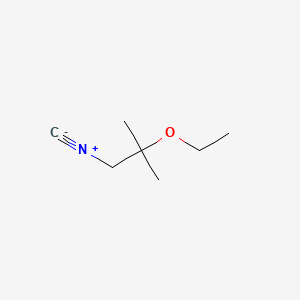
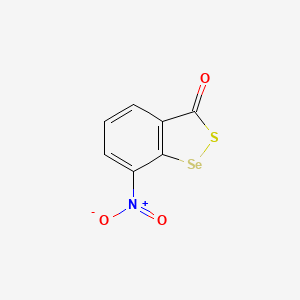
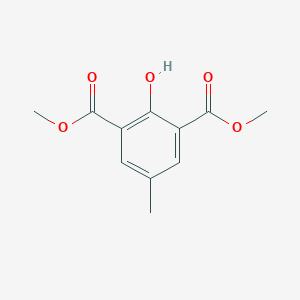

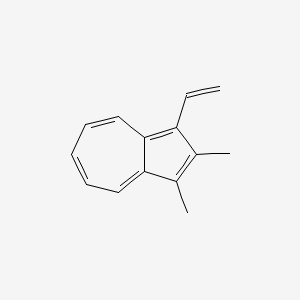
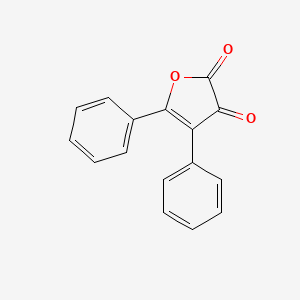
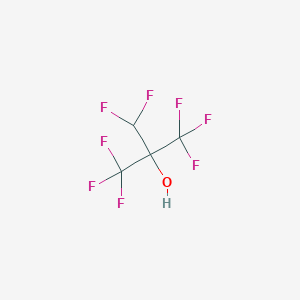
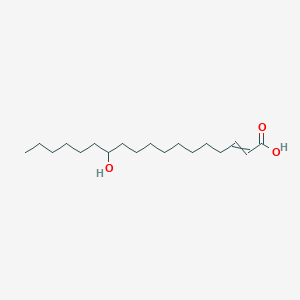
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
